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molecular formula C10H8Cl2O2 B8529662 2-(2,4-Dichlorophenyl)acrylic acid methyl ester

2-(2,4-Dichlorophenyl)acrylic acid methyl ester

Cat. No. B8529662
M. Wt: 231.07 g/mol
InChI Key: KTHIYWSQQVYFII-UHFFFAOYSA-N
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Patent
US09221832B2

Procedure details

To a solution of 2,4-dichlorophenylacetic acid methyl ester (4.62 mmol) in 9 mL DMSO were added paraformaldehyde (4.85 mmol) and NaOMe (0.23 mmol). The reaction mixture was stirred at RT for 1 h and then poured into ice cold water. The mixture was neutralized with 1M HCl solution and extracted with toluol (3×). The combined organic layers were washed with aq. NaCl solution, dried over MgSO4 and concentrated in vacuo. Purification by CC (KP-SIL™ from Biotage) using Hept/EtOAc (9/1 to 8/2) gives the desired compound as colorless oil;
Quantity
4.62 mmol
Type
reactant
Reaction Step One
Quantity
4.85 mmol
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
0.23 mmol
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:13])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([Cl:11])=[CH:7][C:6]=1[Cl:12].[CH2:14]=O.C[O-].[Na+].Cl>CS(C)=O>[CH3:1][O:2][C:3](=[O:13])[C:4]([C:5]1[CH:10]=[CH:9][C:8]([Cl:11])=[CH:7][C:6]=1[Cl:12])=[CH2:14] |f:2.3|

Inputs

Step One
Name
Quantity
4.62 mmol
Type
reactant
Smiles
COC(CC1=C(C=C(C=C1)Cl)Cl)=O
Name
Quantity
4.85 mmol
Type
reactant
Smiles
C=O
Name
NaOMe
Quantity
0.23 mmol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
9 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured into ice cold water
EXTRACTION
Type
EXTRACTION
Details
extracted with toluol (3×)
WASH
Type
WASH
Details
The combined organic layers were washed with aq. NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by CC (KP-SIL™ from Biotage)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(C(=C)C1=C(C=C(C=C1)Cl)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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